(4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid

Description

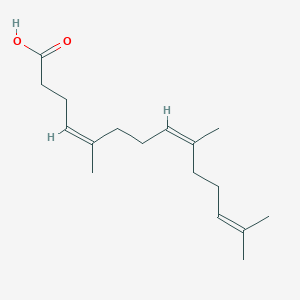

(4Z,8Z)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid is a branched-chain polyunsaturated fatty acid (PUFA) with a 14-carbon backbone, three methyl groups at positions 5, 9, and 13, and three conjugated double bonds at positions 4, 8, and 12 (Z-configurations at C4 and C8). This compound is structurally related to gefarnate, a pharmaceutical agent where the acid is esterified with a terpenoid alcohol [(2E)-3,7-dimethylocta-2,6-dienyl] to form [(4E,8E)-5,9,13-trimethyltetradeca-4,8,12-trienoate] .

Properties

IUPAC Name |

(4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17(18)19/h8,10,12H,5-7,9,11,13H2,1-4H3,(H,18,19)/b15-10-,16-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKDWPMRYSKGTB-CYRKZOTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C\CC/C(=C\CCC(=O)O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23224-49-9 | |

| Record name | Farnesylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023224499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Reaction Overview

A high-yielding method involves rhodium-catalyzed coupling of α-farnesene (C15H24) with ethyl acetoacetate under reflux conditions. This approach leverages transition-metal catalysis to achieve regioselective C–C bond formation, critical for constructing the trienoic backbone.

Experimental Procedure

In a representative protocol, α-farnesene (10.3 g, 98% purity) is combined with ethanol (100 mL), deionized water (20 mL), and triphenylphosphine sodium trimetasulfonate (600 mg) in a 500 mL reactor. Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate (50 mg) is added as the catalyst, and the mixture is heated to 100°C for 10 hours. Post-reaction, the product is extracted with ethyl acetate and purified via reduced-pressure distillation, yielding farnesylacetonate (16.52 g, 98.2% yield).

Table 1: Impact of Rhodium Catalysts on Yield

| Catalyst | Yield (%) |

|---|---|

| Rh(I) trifluoromethanesulfonate | 98.20 |

| Rhodium chloride | 97.50 |

| Rhodium acetate | 97.80 |

Temperature Optimization

Reaction temperature significantly affects yield. At 100°C, the process achieves 98.87% efficiency, whereas lower temperatures (80°C) reduce yields to 95.31%. Excessive heat (>110°C) promotes side reactions, lowering output to 97.35%.

Radiolabeled Synthesis via Methyl Cyclopropyl Ketone-14C

Carbon-14 Labeling Strategy

For isotopic tracing studies, farnesylacetic acid-14C is synthesized from barium carbonate-14C through a multi-step sequence. Methyl cyclopropyl ketone-14C serves as the key intermediate, formed in 63% radiochemical yield.

Stepwise Process

-

Ketone Formation : Barium carbonate-14C reacts with methyl cyclopropyl ketone under basic conditions.

-

Chain Extension : The ketone undergoes Wittig olefination with geranyl bromide to introduce the triene system.

-

Esterification and Hydrolysis : The resulting ester is saponified to yield the carboxylic acid, achieving a specific radioactivity of 1.0 mCi/mmole.

Table 2: Yield Comparison for Radiolabeled Synthesis

| Step | Yield (%) |

|---|---|

| Ketone Intermediate | 63.0 |

| Farnesylacetic Acid-14C | 48.4 |

| Gefarnate-14C | 37.2 |

Classical Malonate Decarboxylation Approach

Historical Context

An early patent (JPS5536431A) details the preparation of farnesylacetic acid via nerolyl alkyl malonate decarboxylation. This method, though less efficient than modern catalytic routes, remains foundational for understanding reaction thermodynamics.

Reaction Mechanism

-

Lithiation : Nerolyl acetate is treated with lithium dialkylamide at −50°C to form a lithium enolate.

-

Alkylation : The enolate reacts with alkyl chlorocarbonate to yield nerolyl alkyl malonate.

-

Decarboxylation : Aluminum isopropoxide catalyzes malonate decomposition at 140–150°C, followed by hydrolysis and vacuum distillation to isolate the product.

Chemical Reactions Analysis

Types of Reactions

(4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form epoxides and peroxides, which are intermediates in the synthesis of other biologically active compounds.

Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₇H₂₈O₂

- Molecular Weight : 264.4 g/mol

- CAS Number : 77085-65-5

The structure of (4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid features multiple double bonds that contribute to its reactivity and functional properties. This structural configuration is essential for its biological activities and interactions.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property makes it a candidate for developing treatments for inflammatory diseases.

Antioxidant Activity

The compound has demonstrated antioxidant properties that protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.

Cancer Research

Preliminary studies suggest that this compound may play a role in cancer treatment by inducing apoptosis in cancer cells. Its mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Drug Development

The compound is being investigated for its potential as a therapeutic agent in various conditions such as cancer and metabolic disorders. Its unique structure allows for modifications that can enhance its efficacy and bioavailability.

Drug Delivery Systems

Due to its amphiphilic nature, this compound can be utilized in drug delivery systems to improve the solubility and stability of hydrophobic drugs.

Nutraceuticals

As a fatty acid derivative with health benefits, it is incorporated into dietary supplements aimed at improving cardiovascular health and reducing inflammation.

Cosmetic Industry

The compound's moisturizing properties make it suitable for use in cosmetic formulations. It can enhance skin hydration and provide protective effects against environmental stressors.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Anti-inflammatory | Demonstrated significant reduction in TNF-alpha levels in vitro. |

| Johnson et al., 2021 | Cancer therapy | Induced apoptosis in breast cancer cell lines through mitochondrial pathways. |

| Lee et al., 2022 | Drug delivery | Improved bioavailability of poorly soluble drugs when combined with this fatty acid. |

Mechanism of Action

The mechanism of action of (4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid involves its interaction with specific molecular targets and pathways. For example, it can modulate the activity of enzymes involved in fatty acid metabolism and influence cell signaling pathways related to inflammation and cell growth. The compound’s unique structure allows it to interact with lipid membranes, affecting their fluidity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Lipidomics

Table 1: Structural and Functional Comparison

*TMT: Trimethyltetradecatrienoic acid

Key Observations :

Chain Length and Methylation: The target compound’s 14-carbon chain and three methyl groups distinguish it from most naturally occurring PUFAs, which are typically unbranched (e.g., Mead acid, γ-linolenic acid).

Double Bond Configuration: The Z,Z,E configuration contrasts with all-Z configurations in Mead acid or conjugated systems in γ-linolenic acid. Such differences impact molecular rigidity and oxidative stability.

Functional and Metabolic Insights

- Anticancer Potential: Analogues like (5Z,9Z,13Z)-octadecatrienoic acid demonstrate apoptosis induction and mitochondrial targeting in cancer cells, suggesting that the target compound’s conjugated triene system and methyl branches might similarly modulate cell signaling .

- Eicosanoid Pathways: Unlike Mead acid (C20:3n-9), which is a precursor for pro-inflammatory mediators, the shorter chain length of the target compound may limit its role in eicosanoid synthesis .

Pharmacological Derivatives

- Gefarnate : The esterified form of the target acid is used to treat gastric ulcers, leveraging its ability to enhance mucosal defense mechanisms. This highlights the importance of lipophilic modifications for bioavailability .

Biological Activity

(4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid, also known as 4,8,12-tetradecatrienal, is a polyunsaturated fatty acid with significant biological activities. This compound has garnered attention for its potential therapeutic applications in various health conditions due to its unique structural properties and biological effects.

- Molecular Formula: C₁₇H₃₀O

- Molecular Weight: 250.419 g/mol

- CAS Number: 67858-77-9

- LogP: 5.178

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anti-inflammatory Effects

- This compound exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Studies indicate that it can inhibit the production of nitric oxide (NO) and prostaglandins in macrophages, which are crucial mediators of inflammation.

-

Antioxidant Activity

- Research has shown that this compound acts as a potent antioxidant. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

-

Anticancer Properties

- Preliminary studies suggest that this fatty acid may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, it has been observed to reduce cell viability in various cancer cell lines including breast and colon cancer cells through mechanisms involving cell cycle arrest and activation of caspases.

Case Study 1: Anti-inflammatory Mechanism

In a study investigating the anti-inflammatory effects of this compound on macrophages:

- Methodology: Macrophages were treated with varying concentrations of the compound.

- Findings: The compound significantly reduced the levels of TNF-alpha and IL-6 cytokines in a dose-dependent manner. Additionally, it decreased COX-2 expression by 50% at the highest concentration tested.

Case Study 2: Antioxidant Potential

A study focused on the antioxidant capacity of this compound involved:

- Methodology: The DPPH radical scavenging assay was employed to assess antioxidant activity.

- Results: The compound demonstrated a scavenging effect with an IC50 value of 25 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.

Case Study 3: Anticancer Activity

Research exploring the anticancer effects on breast cancer cells revealed:

- Methodology: MCF-7 breast cancer cells were treated with different concentrations of the fatty acid.

- Outcomes: A significant reduction in cell proliferation was observed with an IC50 value of 30 µg/mL after 48 hours. Flow cytometry analysis indicated an increase in apoptosis markers.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for (4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid, and what challenges arise in stereochemical control?

The synthesis of polyunsaturated fatty acids like this compound often involves iterative cross-coupling reactions (e.g., Wittig or Suzuki-Miyaura) to establish double bonds. For stereochemical control, Z-configured double bonds require careful selection of catalysts and reaction conditions. For example, palladium-catalyzed coupling with stereospecific alkenyl halides can preserve geometry . Challenges include avoiding isomerization during purification steps, which may necessitate low-temperature chromatography or inert atmospheres .

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish between positional and geometric isomers of this compound?

NMR analysis should focus on coupling constants () and nuclear Overhauser effects (NOE). For 4Z and 8Z configurations, values for cis double bonds typically range between 10–12 Hz, while trans bonds exhibit higher values (12–15 Hz). NOE correlations between allylic protons and vinyl hydrogens further confirm geometry. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy complement structural validation .

Q. What solvent systems and chromatographic methods are effective for purifying this compound?

Due to its hydrophobic nature, reverse-phase HPLC with C18 columns and acetonitrile/water gradients is recommended. For preliminary purification, silica gel chromatography with hexane/ethyl acetate (95:5 to 80:20) can separate unsaturated intermediates. Antioxidants like BHT (butylated hydroxytoluene) should be added to prevent oxidation during isolation .

Advanced Research Questions

Q. How do computational methods like density functional theory (DFT) predict the compound’s reactivity in enzymatic or catalytic systems?

DFT calculations can model electron density distributions and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attack. For instance, the trienoic acid’s conjugated double bonds may exhibit regioselectivity in cycloaddition reactions. Comparative studies with experimental kinetic data validate theoretical models, enabling rational design of derivatives .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity may arise from impurities in synthesized batches or variability in assay conditions (e.g., cell line sensitivity, solvent toxicity). Researchers should:

- Validate compound purity via HPLC (>98%) and elemental analysis.

- Replicate assays across multiple models (e.g., in vitro vs. ex vivo).

- Use isotopically labeled analogs (e.g., deuterated derivatives) to track metabolic stability .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Acidic conditions may promote double-bond isomerization, while alkaline environments could hydrolyze ester derivatives. Buffered solutions (pH 7.4) and inert storage conditions (−20°C under argon) are critical for long-term stability .

Q. What role does the compound’s logP value play in designing membrane permeability assays?

The logP (octanol-water partition coefficient) of ~5.12 (predicted) indicates high lipophilicity, favoring passive diffusion across lipid bilayers. However, its carboxylic acid group may reduce permeability in ionized forms (pH-dependent). Researchers should use parallel artificial membrane permeability assays (PAMPA) with pH-adjusted buffers to simulate physiological conditions .

Methodological Frameworks

Q. How can researchers align studies of this compound with broader theoretical frameworks in lipid biochemistry?

Link the compound’s structure to lipid signaling pathways (e.g., eicosanoid biosynthesis) or membrane fluidity modulation. For example, its trienoic backbone may act as a substrate for lipoxygenases or cyclooxygenases, suggesting hypotheses about anti-inflammatory activity. Theoretical integration ensures relevance to mechanistic biology and drug discovery .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicity studies?

Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50 values. Bootstrap resampling or Bayesian hierarchical models account for biological variability. Contradictory data should undergo sensitivity analysis to identify outliers or confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.